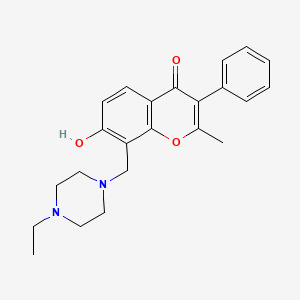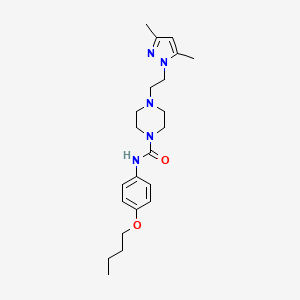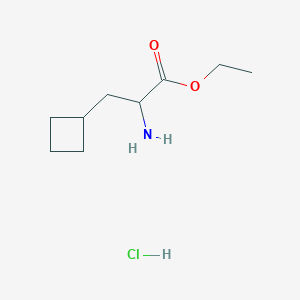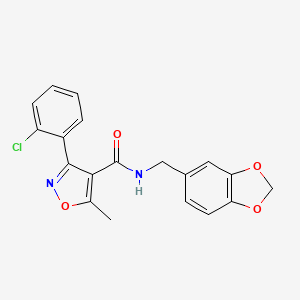
8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of chromen-4-one, which is a type of heterocyclic compound. Chromen-4-one derivatives are known for their wide range of biological activities . The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound would likely be analyzed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques can provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. For example, the piperazine ring might undergo reactions such as alkylation, acylation, or substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación
Medicinal Chemistry
a. Drug Development: 1-Ethylpiperazine, a precursor to our compound, plays a crucial role in the synthesis of pharmaceutical agents. Specifically, it contributes to the preparation of compounds like 2-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1H-benzo[d]imidazole hydrochloride and 2-(5-((4-ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)-1H-benzo[d]imidazole hydrochloride . These derivatives may exhibit promising biological activities, such as anticancer, antimicrobial, or anti-inflammatory effects.
b. Veterinary Medicine: The compound’s intermediate status extends to veterinary medicine. Researchers explore its potential applications in animal health, including the development of novel veterinary drugs. While specific examples are not readily available, this field represents an area where further investigation is warranted.
Future Research
As with any compound, continued research is essential. Scientists should explore its pharmacological mechanisms, toxicity profiles, and potential applications in specific diseases. Collaborative efforts across disciplines will unlock further insights into its multifaceted roles.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-3-24-11-13-25(14-12-24)15-19-20(26)10-9-18-22(27)21(16(2)28-23(18)19)17-7-5-4-6-8-17/h4-10,26H,3,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLYLIWWPNIZKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[5-(4-Chlorophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2718074.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2718077.png)
![(2Z)-2-{[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2718079.png)
![2-[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-(3,4-dichlorophenyl)ethanone](/img/structure/B2718080.png)



![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propan-1-one](/img/structure/B2718091.png)

![3-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline dihydrochloride](/img/structure/B2718093.png)
![3-(furan-2-yl)-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2718095.png)

![2-Chloro-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone;hydrochloride](/img/structure/B2718097.png)